N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide
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Overview
Description
N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with chloromethanesulfonyl and methanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is then functionalized with chloromethanesulfonyl and methanesulfonamide groups through a series of chemical reactions. Common reagents used in these reactions include chloromethanesulfonyl chloride and methanesulfonamide, along with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide include other piperidine derivatives and sulfonamide-containing compounds. Examples include:
- N-(piperidin-3-yl)methanesulfonamide
- N-(1-chloromethanesulfonylpiperidin-4-yl)methyl]methanesulfonamide
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C8H17ClN2O4S2 |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-[[1-(chloromethylsulfonyl)piperidin-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C8H17ClN2O4S2/c1-16(12,13)10-5-8-3-2-4-11(6-8)17(14,15)7-9/h8,10H,2-7H2,1H3 |
InChI Key |
AQWRAQVPZAXKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCCN(C1)S(=O)(=O)CCl |
Origin of Product |
United States |
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